![molecular formula C23H22N2O B4046253 2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole](/img/structure/B4046253.png)
2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole
Overview
Description
2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities and are widely studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole typically involves the condensation of ortho-phenylenediamine with benzaldehydes. One common method is to react ortho-phenylenediamine with 4-propoxybenzaldehyde in the presence of an oxidizing agent such as sodium metabisulphite. The reaction is carried out in a mixture of solvents under mild conditions, resulting in the formation of the desired benzimidazole derivative .
Industrial Production Methods
Industrial production of benzimidazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .
Scientific Research Applications
2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an anticancer agent due to its ability to inhibit the proliferation of cancer cells.
Medicine: Investigated for its antimicrobial and antiviral properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole involves its interaction with specific molecular targets. In the case of its anticancer activity, the compound is believed to inhibit the function of certain enzymes involved in cell proliferation. This inhibition leads to the disruption of cellular processes and ultimately results in cell death. The exact molecular pathways and targets are still under investigation, but studies have shown that the compound can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Protonitazene: A synthetic opioid with a similar benzimidazole structure.
Metonitazene: Another synthetic opioid with structural similarities.
Etonitazene: A controlled substance with a benzimidazole core.
Uniqueness
2-Phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole is unique due to its specific substituents, which confer distinct pharmacological properties. Unlike other benzimidazole derivatives, this compound has shown promising results in anticancer research, making it a valuable candidate for further study.
Properties
IUPAC Name |
2-phenyl-1-[(4-propoxyphenyl)methyl]benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-2-16-26-20-14-12-18(13-15-20)17-25-22-11-7-6-10-21(22)24-23(25)19-8-4-3-5-9-19/h3-15H,2,16-17H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRTVSNMLJKQSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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